Tert-butyl 3-(acetylamino)phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

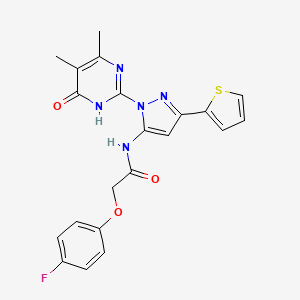

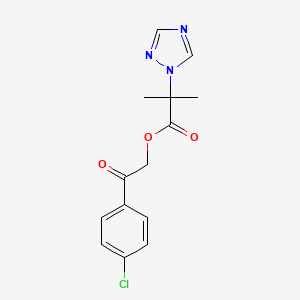

“Tert-butyl 3-(acetylamino)phenylcarbamate” is a chemical compound with the molecular formula C13H18N2O3 . It is also known by its CAS Number: 925563-94-6 .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(acetylamino)phenylcarbamate” consists of a phenyl ring attached to a carbamate group, which is further connected to a tert-butyl group . The InChI code for this compound is 1S/C13H18N2O3/c1-9(16)14-10-6-5-7-11(8-10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) .

Scientific Research Applications

Anti-Inflammatory Drug Development

Tert-butyl 3-(acetylamino)phenylcarbamate: has been studied for its potential use in the development of anti-inflammatory drugs. Research indicates that derivatives of this compound have shown promising anti-inflammatory activity, which could lead to safer alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs). These derivatives have been synthesized and evaluated for in vivo anti-inflammatory activity, showing inhibition values ranging from 54.239% to 39.021%, comparable to standard drugs like indomethacin .

Enzymatic Kinetic Resolution

This compound serves as a key intermediate in the enzymatic kinetic resolution process. It has been used to produce optically pure enantiomers via lipase-catalyzed transesterification reactions. The high enantioselectivity of this process (E > 200) makes it valuable for synthesizing chiral alcohols, which are important in the creation of various pharmaceuticals .

Chiral Building Blocks for Organochalcogenanes

The compound’s derivatives are crucial in synthesizing chiral organoselenanes and organotelluranes, which have significant biological properties. Through enzymatic kinetic resolution, researchers can obtain enantiopure precursors necessary for creating these organochalcogenanes. These compounds have applications in inhibiting enzymes like cysteine proteases and protein tyrosine phosphatases, which are relevant in treating diseases .

Biochemical Research

The compound can also play a role in biochemical research, where it may be used to study enzyme reactions or as a precursor in the synthesis of biochemical probes. Its ability to interact with biological molecules can provide insights into enzyme mechanisms and substrate specificity.

Each of these applications demonstrates the versatility and importance of Tert-butyl 3-(acetylamino)phenylcarbamate in scientific research. Its potential uses span across multiple fields, highlighting its value as a compound in both current and future studies.

properties

IUPAC Name |

tert-butyl N-(3-acetamidophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(16)14-10-6-5-7-11(8-10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEZNQDQRZAFBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2360373.png)

![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)

![4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2360378.png)

![9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360379.png)

![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2360389.png)